alenos acíclicos

Acyclic allenes are a class of organic compounds characterized by their unsaturated structure, featuring at least one allene moiety (C=C=C) in an open-chain configuration. These molecules display unique electronic and geometric properties due to the presence of three consecutive carbon atoms with alternating single and double bonds. Acyclic allenes exhibit a linear geometry around the central triple-bonded carbon atom, leading to their distinct reactivity profiles.

Due to their versatile nature, acyclic allenes are extensively utilized in organic synthesis as building blocks for synthesizing complex molecules such as natural products, pharmaceuticals, and polymers. Their ability to undergo various reactions like addition, cycloaddition, and rearrangement makes them valuable tools in the development of novel chemical transformations.

The electronic properties of these compounds often make them interesting targets for applications in materials science, particularly in organic electronics and optoelectronics, where their unique optical and electrical characteristics can be exploited. Additionally, acyclic allenes play a crucial role in understanding the fundamental principles governing conjugated systems and π-electron delocalization in organic chemistry.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

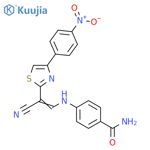

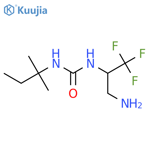

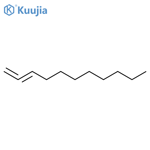

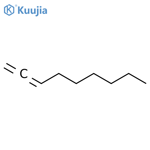

|

9,10-Tetracosadiene; (R)-form | 1178860-46-2 | C24H46 |

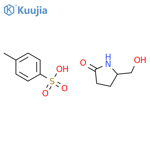

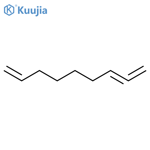

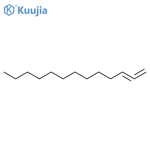

|

Nona-1,2,8-triene | 10481-12-6 | C9H14 |

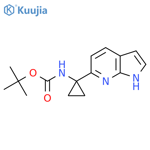

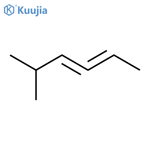

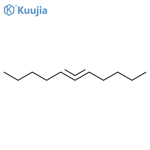

|

2,3-Hexadiene,5-methyl- | 69153-20-4 | C7H12 |

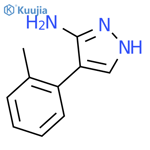

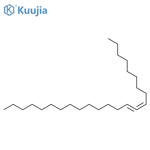

|

undeca-1,2-diene | 56956-46-8 | C11H20 |

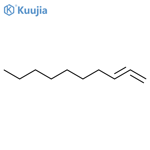

|

1,2-Decadiene | 1072-25-9 | C10H18 |

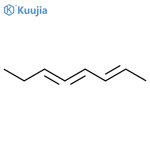

|

2,4,5-Octatriene, (E)- | 88920-76-7 | C8H12 |

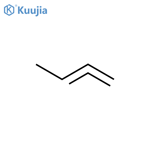

|

1,2-butadiene | 590-19-2 | C4H6 |

|

1,2-Nonadiene | 22433-33-6 | C9H16 |

|

trideca-1,2-diene | 52629-63-7 | C13H24 |

|

5,6-Undecadiene | 18937-82-1 | C11H20 |

Literatura Relacionada

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Fornecedores recomendados

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados